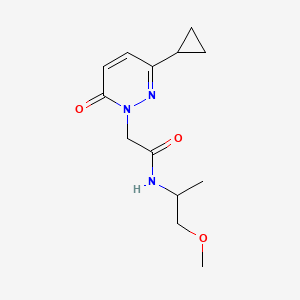
2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1-methoxypropan-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1-methoxypropan-2-yl)acetamide is a compound of interest in both scientific research and industrial applications. Its structure comprises a cyclopropyl group, an oxopyridazine ring, and an acetamide moiety. This combination suggests potential versatility in its chemical behavior and utility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1-methoxypropan-2-yl)acetamide typically involves multiple steps:
Formation of the Cyclopropyl Group: : Initiating with cyclopropanation, where an alkene is treated with a carbene precursor.
Oxopyridazine Ring Construction: : This involves cyclization of hydrazine derivatives with appropriate precursors under controlled temperatures and catalytic conditions.
Introduction of the Acetamide Group: : Acetamidation via reaction with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
For industrial-scale production, continuous flow synthesis could be employed, optimizing reaction times and yields. Reactions often occur under mild conditions with environmentally friendly reagents, enhancing safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Undergoes oxidation reactions, typically producing various oxides.
Reduction: : Can be reduced to amines or alcohols using hydride donors.
Substitution: : Participates in nucleophilic or electrophilic substitution, where different functional groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: : Common oxidants include hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminium hydride.
Substitution: : Halogenation using chlorine or bromine in solvents like carbon tetrachloride.
Major Products Formed
Oxidized derivatives
Reduced alcohols or amines
Substituted derivatives with functional groups like halogens
Aplicaciones Científicas De Investigación
Chemistry
Utilized as a precursor in the synthesis of heterocyclic compounds.
Acts as an intermediate in organic synthesis protocols.
Biology
Explored for its potential inhibitory effects on enzymes or receptors.
Studied for its biological activity in cellular assays.
Medicine
Investigated for anti-inflammatory and analgesic properties.
Industry
Used in material science for developing novel polymers.
Applications in agrochemical formulations for its unique chemical properties.
Mecanismo De Acción
The compound’s mechanism of action depends on its interaction with specific molecular targets. For example, it might inhibit enzyme activity by binding to the active site, altering the enzyme's functionality. The pathways involved include signal transduction and metabolic pathways, impacting cellular functions.
Comparación Con Compuestos Similares
Comparison with Other Compounds
When compared to similar compounds like 2-(3-cyclopropyl-5-oxopyridazin-1(6H)-yl)acetamide, 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1-methoxypropan-2-yl)acetamide exhibits unique properties due to the presence of the methoxy group. This group influences its reactivity and solubility.
List of Similar Compounds
2-(3-cyclopropyl-5-oxopyridazin-1(6H)-yl)acetamide
2-(2-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(1-methoxypropan-2-yl)acetamide
Hope this article was helpful and comprehensive! Anything more you’d like to add or explore?
Propiedades
IUPAC Name |
2-(3-cyclopropyl-6-oxopyridazin-1-yl)-N-(1-methoxypropan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c1-9(8-19-2)14-12(17)7-16-13(18)6-5-11(15-16)10-3-4-10/h5-6,9-10H,3-4,7-8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBBWFCLXYRSMHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NC(=O)CN1C(=O)C=CC(=N1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 5-cyano-6-[(2-methoxybenzyl)amino]-2-phenylnicotinate](/img/structure/B2887792.png)
![Methyl 4-(2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamido)benzoate](/img/structure/B2887793.png)

![N-(4-fluorophenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2887796.png)
![2-(5-chlorothiophen-2-yl)-N-(4-methyl-1,3-benzothiazol-2-yl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2887797.png)




![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione](/img/structure/B2887804.png)
![1,2,3,5-Tetrahydrobenzo[E][1,4]oxazepine](/img/structure/B2887806.png)


![5-oxo-N-((tetrahydrofuran-2-yl)methyl)-1-thioxo-4,5-dihydro-1H-[1,3]dioxolo[4,5-g]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2887812.png)
